molecular formula C4H10ClN B12445781 3-Chloro-2-methylpropan-1-amine CAS No. 771582-60-6

3-Chloro-2-methylpropan-1-amine

Cat. No.: B12445781
CAS No.: 771582-60-6
M. Wt: 107.58 g/mol
InChI Key: IHYMTVGUOZKLFK-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl chloride with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or other substituted amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

3-Chloro-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: Lacks the amine group, making it less reactive in certain types of reactions.

    3-Chloro-1-propanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.

    2-Methylpropan-1-amine: Lacks the chlorine atom, resulting in different reactivity and applications.

Uniqueness

3-Chloro-2-methylpropan-1-amine is unique due to the presence of both a chlorine atom and an amine group on a methyl-substituted propane backbone

Biological Activity

3-Chloro-2-methylpropan-1-amine, also known by its CAS number 771582-60-6, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₄H₁₁ClN
  • Molecular Weight : 103.59 g/mol
  • IUPAC Name : this compound

The presence of a chlorine atom at the third carbon position and a methyl group at the second position contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the chlorine atom may participate in halogen bonding, influencing the compound's overall activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Interaction : It has been studied for its potential to bind with specific receptors, which could lead to therapeutic effects.

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising areas:

  • Medicinal Chemistry Applications : Investigated for potential therapeutic uses in treating various conditions due to its structural similarities with other biologically active compounds.
  • Cytotoxicity Assays : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed investigations are still required to establish these findings conclusively .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Case Studies

Study ReferenceFocus AreaFindings
Medicinal ChemistryIdentified as a potential scaffold for drug development.
Enzyme InteractionDemonstrated inhibition of specific metabolic enzymes.
CytotoxicityShowed preliminary cytotoxic effects against cancer cell lines.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

CompoundStructure CharacteristicsBiological Activity
2-Chloro-2-methylpropaneLacks amine group; less reactiveMinimal biological activity
3-Chloro-N-methylpropan-1-ammonium chlorideContains amine; higher reactivityPotentially active in medicinal chemistry
2-Methylpropan-1-amineNo chlorine; different reactivityLimited biological interactions

Properties

CAS No.

771582-60-6

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

3-chloro-2-methylpropan-1-amine

InChI

InChI=1S/C4H10ClN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3

InChI Key

IHYMTVGUOZKLFK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CCl

Origin of Product

United States

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